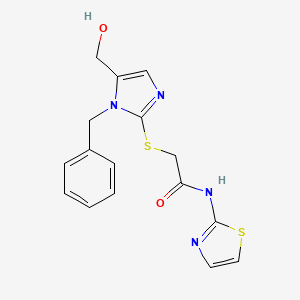
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from benzylamine and glyoxal, the imidazole ring can be synthesized through a cyclization reaction.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde.
Formation of the Thiazole Ring: The thiazole ring can be synthesized from thioamides and α-haloketones.
Coupling Reactions: The imidazole and thiazole rings can be coupled through a thioether linkage using appropriate thiolating agents and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield benzyl aldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with imidazole and thiazole rings are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Such compounds may act as inhibitors for specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: The presence of imidazole and thiazole rings often imparts antimicrobial properties.
Medicine
Drug Development: These compounds can be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the hydroxymethyl group.
2-((1-benzyl-5-methyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
The presence of the hydroxymethyl group in 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide may impart unique chemical reactivity and biological activity compared to its analogs. This could influence its solubility, binding affinity, and overall pharmacokinetic properties.
Properties
IUPAC Name |
2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-10-13-8-18-16(20(13)9-12-4-2-1-3-5-12)24-11-14(22)19-15-17-6-7-23-15/h1-8,21H,9-11H2,(H,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAWYOSXFIEAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
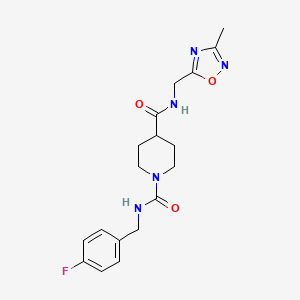
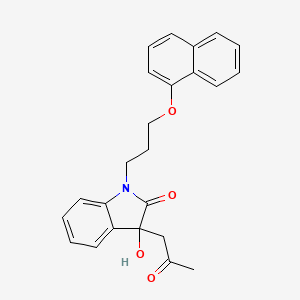

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

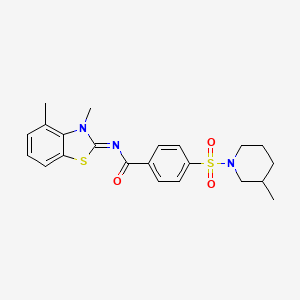
![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)
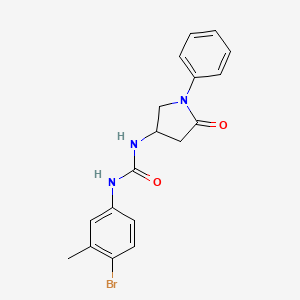

![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)
